5-amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione

Description

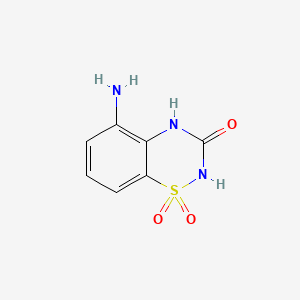

5-Amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (C₇H₉ClF₂N₂O, CAS: EN300-43379528) is a benzothiadiazine derivative characterized by a fused bicyclic core containing sulfur, nitrogen, and oxygen atoms. Its structure features a 1,1,3-trione moiety (three ketone groups) and an amino substituent at position 5, distinguishing it from related compounds with 1,1-dioxide or acylated side chains.

Properties

IUPAC Name |

5-amino-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c8-4-2-1-3-5-6(4)9-7(11)10-14(5,12)13/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGDMDRCICPJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)S(=O)(=O)NC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phosgene or its derivatives, followed by cyclization to form the benzothiadiazine ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.

Chemical Reactions Analysis

Base-Catalyzed Rearrangements

The compound undergoes base-induced ring-opening and reorganization. In the presence of t-BuOK (2–6 equiv), 3,4-dihydro-2H-benzothiadiazine derivatives experience sequential deprotonation and ring contraction/expansion via diaza-Wittig rearrangements :

-

2 equiv of t-BuOK : Favors diaza- -Wittig rearrangement, yielding 1,2-benzisothiazole derivatives (e.g., 2a ) through N–N bond cleavage and C–N bond reformation.

-

6 equiv of t-BuOK : Promotes diaza- -Wittig rearrangement, forming 1,2-benzothiazine 1,1-dioxides (e.g., 3a ) via dianion intermediates.

Mechanistic Insights (DFT calculations) :

-

Initial deprotonation generates a monoanion, which rearranges via a 23.4 kcal/mol barrier to form a carbanion intermediate.

-

Thermodynamic control dictates product distribution, with benzothiazines favored under high-base conditions.

Halogenation Reactions

Chlorination at the 4-position occurs under mild conditions using Cl<sub>2</sub> or SOCl<sub>2</sub>. For example:

-

Reaction with Cl<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub>/CHCl<sub>3</sub> (0–2°C) yields 4-chloro derivatives (e.g., 70 ) via sulfene intermediates .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Chlorination | Cl<sub>2</sub>, 0–2°C | 4-chloro-benzothiadiazine-trione | 72–85% |

Thermolysis and Thermal Decomposition

Heating to 500°C induces ring contraction, forming sultine derivatives (e.g., 53 ) through nitrogen extrusion and cyclization .

-

Sultine formation involves radical intermediates and is influenced by substituent electronic effects.

-

Yields range from 25–40% under inert atmospheres.

Nucleophilic Substitution at the Amino Group

The 5-amino group participates in condensation and alkylation reactions:

-

Hydrazine treatment : Forms hydrazone derivatives (e.g., 81 ) through nucleophilic displacement .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acetylated products under basic conditions .

-

5-amino-benzothiadiazine-trione + RCOCl → N-acyl intermediate

-

Cyclization → 1,2,3-benzothiadiazine-trione derivatives

Catalytic Cross-Coupling Reactions

Palladium-catalyzed carbonylation introduces substituents at the 5-position :

-

Substrates : Trifluoromethanesulfonyloxy (OTf) derivatives.

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, CO, 80°C.

-

Products : 5-carboxylated or 5-alkylated benzothiadiazines (65-89% yields) .

Oxidation and Reduction

-

Oxidation : H<sub>2</sub>O<sub>2</sub> in acetic acid oxidizes sulfur to sulfone groups, enhancing electrophilicity.

-

Reduction : NaBH<sub>4</sub> selectively reduces keto groups while preserving the amino functionality.

Mechanistic Studies

Computational analyses (B3LYP/6-311+G**) reveal :

-

Base strength determines reaction pathway (mono- vs. dianion intermediates).

-

Transition states for ring contractions exhibit 20–33 kcal/mol activation energies.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Substituents at positions 3, 5, and 7 (e.g., Cl, CH₃, bicyclo groups) in analogues like diazoxide and cyclothiazide are critical for biological activity .

AMPA/Kainate Receptor Modulation

- Diazoxide and Cyclothiazide : Both enhance glutamate-activated currents in hippocampal neurons. Cyclothiazide (100 µM) abolishes AMPA receptor desensitization, producing an 18-fold current increase, while diazoxide (1 mM) achieves only a 2.5-fold enhancement .

- IDRA 21 : A cyclothiazide analogue, IDRA 21, shows 3-fold greater efficacy than diazoxide but remains less potent than cyclothiazide. Unlike cyclothiazide, IDRA 21 preferentially inhibits AMPA receptor desensitization, similar to aniracetam .

- 5-Amino-1,1,3-trione: While direct AMPA receptor data are unavailable, its trione moiety may influence desensitization kinetics differently due to heightened polarity or steric effects.

Stability and Reactivity

- 1,1-Dioxides vs. 1,1,3-Triones : The additional ketone in the trione derivative may increase susceptibility to nucleophilic attack or hydrolysis compared to dioxides. This could impact pharmacokinetics (e.g., metabolic stability).

- Acylated Derivatives: 3-Acyl-1,1-dioxides (e.g., 3-acyl-3,4-dihydro-2H-1,2,4-benzothiadiazines) synthesized via ethynyl/ethenyl arene cyclization exhibit distinct reactivity profiles due to electron-rich acyl groups , whereas the amino-trione structure may favor hydrogen bonding in biological targets.

Biological Activity

5-Amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly its effects on AMPA receptors and its implications for cognitive enhancement and other therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzothiadiazine core structure. Its unique chemical properties contribute to its interaction with various biological targets. The structural formula can be represented as follows:

AMPA Receptor Modulation

Research indicates that this compound acts as a positive modulator of AMPA receptors. These receptors are critical for fast synaptic transmission in the central nervous system and play a significant role in cognitive functions such as learning and memory.

A study demonstrated that derivatives of this compound enhance AMPA receptor currents in rat cortex mRNA-injected Xenopus oocytes. This suggests that the compound could potentially improve cognitive functions through modulation of glutamatergic signaling pathways .

Biological Activities

Cognition Enhancement

In vivo studies have shown that certain derivatives of benzothiadiazines exhibit cognition-enhancing effects. For instance, the most potent derivatives were found to improve performance in object recognition tests in rats after oral administration . This highlights the potential application of the compound in treating cognitive deficits.

Anticonvulsant Properties

The compound's action on AMPA receptors also positions it as a candidate for anticonvulsant therapies. Compounds that enhance AMPA receptor activity may counteract seizures by stabilizing excitatory neurotransmission .

Table 1: Summary of Biological Activities

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.